molecular formula C10H17NO2S B1382407 tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1520084-10-9

tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1382407
CAS No.: 1520084-10-9
M. Wt: 215.31 g/mol
InChI Key: NDDRKVOFPUVRFU-UHFFFAOYSA-N
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Description

“tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate” is a chemical compound with the molecular formula C10H17NO2S . It has an average mass of 215.313 Da and a monoisotopic mass of 215.097992 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic system containing a sulfur atom (3-thia) and a nitrogen atom (6-aza) . The exact structural details would require further analysis using techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Synthesis Routes and Scalability

  • The synthesis of enantiomerically pure tert-butyl derivatives of azabicyclo compounds has been optimized using innovative approaches and scaled up for kilogram production. This approach is significant for producing high-purity compounds for research and potential pharmaceutical applications (Maton et al., 2010).

Applications in Medicinal Chemistry

  • tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate derivatives have been synthesized as potential building blocks in medicinal chemistry. These compounds offer novel chemical spaces that can be explored for drug discovery and development (Meyers et al., 2009).

Use in Peptidomimetic Synthesis

  • These compounds are valuable in the synthesis of peptidomimetics, a class of molecules that mimic the structure of peptides. They are used as conformational probes and can be instrumental in studying protein interactions and designing novel therapeutics (Campbell & Rapoport, 1996).

Application in Bioactive Compound Synthesis

  • Azabicyclo compounds are used in synthesizing various bioactive compounds, demonstrating their versatility in drug design and pharmacological research. This includes the development of analogues and intermediates with potential therapeutic applications (Walker & Rogier, 2013).

Role in Structure-Activity Relationship Studies

  • They are employed in structure-activity relationship (SAR) studies to understand how structural changes in a molecule affect its biological activity. This is crucial in optimizing the pharmacological profile of new drugs (Pandey et al., 2013).

Properties

IUPAC Name

tert-butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-10(2,3)13-9(12)11-7-4-8(11)6-14-5-7/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDRKVOFPUVRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
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tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 3
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 4
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 5
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 6
tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate

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